Dibromobis(acetonitrile)palladium(II)
Description
Contextualization of Palladium(II) Acetonitrile (B52724) Complexes as Research Building Blocks
Palladium(II) acetonitrile complexes, including the dichloro and dibromo variants, are highly valued as research building blocks primarily due to the weakly coordinating nature of the acetonitrile (MeCN) ligands. researchgate.net This property allows for the facile substitution of the acetonitrile molecules by stronger binding ligands, such as phosphines, N-heterocyclic carbenes (NHCs), or other organic moieties, to generate a wide array of palladium catalysts in situ. mdpi.com This ease of ligand exchange makes them excellent "precatalysts" or starting materials for generating catalytically active Pd(0) or Pd(II) species required for various cross-coupling reactions. uvic.cauvic.ca
The general structure of these complexes involves a central palladium atom in the +2 oxidation state, coordinated to two halide atoms (either chlorine or bromine) and two nitrogen atoms from the acetonitrile ligands, typically in a square planar geometry. researchgate.net This stable, yet reactive, configuration makes them ideal starting points for the synthesis of more complex and tailored palladium catalysts. mdpi.com
Historical Development and Significance of Dibromobis(acetonitrile)palladium(II)
The study and preparation of bis(acetonitrile)palladium(II) halide complexes have been part of the organometallic literature for several decades, driven by the need for soluble and versatile palladium sources for catalysis. The synthesis of the analogous compound, dichlorobis(acetonitrile)palladium(II), is well-established and typically involves heating palladium(II) chloride in acetonitrile. rsc.org A similar method can be inferred for the dibromo derivative, starting with palladium(II) bromide. An alternative, more fundamental preparation method described in a patent for the dichloro- complex starts from palladium metal, which is first converted to tetrachloropalladic acid and then reacted with acetonitrile. google.com
The significance of these complexes grew with the explosion of palladium-catalyzed cross-coupling reactions, which became a cornerstone of modern synthetic organic chemistry, a development recognized with the 2010 Nobel Prize in Chemistry. uvic.ca The ability to easily generate active catalysts from stable, well-defined precatalysts like Dibromobis(acetonitrile)palladium(II) was crucial for the widespread adoption and development of these powerful carbon-carbon and carbon-heteroatom bond-forming reactions. sigmaaldrich.com These complexes offered a more reliable and reproducible way to initiate catalysis compared to using simple palladium salts, which can have variable solubility and activity. The development of these building blocks has been instrumental in advancing the synthesis of complex molecules, including pharmaceuticals and materials.
Scope and Research Trajectories of Dibromobis(acetonitrile)palladium(II)
The primary and most extensive application of Dibromobis(acetonitrile)palladium(II) and its dichloro-analogue is as a precatalyst for a vast range of cross-coupling reactions. sigmaaldrich.com These include, but are not limited to, the Suzuki-Miyaura, Heck, Sonogashira, Negishi, Hiyama, and Buchwald-Hartwig reactions. sigmaaldrich.com In these processes, the acetonitrile complex serves as a convenient source of palladium that, upon introduction of a suitable ligand and reaction conditions, forms the active catalytic species.
Current research continues to leverage these fundamental building blocks in the development of novel catalytic systems. For example, Dibromobis(acetonitrile)palladium(II) is used in the synthesis of new palladium(II) complexes with custom-designed ligands, such as ferrocenylimine-based scaffolds. mdpi.com These new complexes are then tested as catalysts in various reactions, aiming for improved activity, stability, and selectivity under milder or more environmentally friendly conditions, such as in aqueous media. researchgate.netresearchgate.net
The research trajectory for palladium catalysis is focused on creating more efficient and robust systems. This includes the development of stable precatalysts that allow for the controlled in-situ generation of highly reactive LPd(0) species, which are key intermediates in many catalytic cycles. uvic.ca While new generations of sophisticated, pre-ligated Pd(II) precatalysts have been developed, the fundamental utility of simple, reactive precursors like Dibromobis(acetonitrile)palladium(II) remains. They continue to be employed in exploratory studies for new reactions and in the synthesis of novel coordination compounds, demonstrating their enduring role in advancing organometallic chemistry and catalysis. chemrxiv.org
Compound Data
| Property | Value |
| Compound Name | Dibromobis(acetonitrile)palladium(II) |
| CAS Number | 53623-19-1 sigmaaldrich.com |
| Molecular Formula | C₄H₆Br₂N₂Pd sigmaaldrich.com |
| Molecular Weight | 348.33 g/mol sigmaaldrich.com |
| Appearance | Solid sigmaaldrich.com |
| Melting Point | 214-263 °C (decomposition) sigmaaldrich.com |
Structure
2D Structure
Properties
CAS No. |
53623-19-1 |
|---|---|
Molecular Formula |
C4H6Br2N2Pd |
Molecular Weight |
348.33 g/mol |
IUPAC Name |
acetonitrile;dibromopalladium |
InChI |
InChI=1S/2C2H3N.2BrH.Pd/c2*1-2-3;;;/h2*1H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
CLLBUWJGRMZLBR-UHFFFAOYSA-L |
Canonical SMILES |
CC#N.CC#N.Br[Pd]Br |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Dibromobis Acetonitrile Palladium Ii
Classical Preparative Routes for Bis(acetonitrile)palladium(II) Dihalides
The most common and direct method for preparing bis(acetonitrile)palladium(II) dihalides involves the reaction of a palladium(II) dihalide salt with acetonitrile (B52724). chemicalbook.comgoogle.com This general approach is widely applied for the synthesis of the dichloro analogue, Bis(acetonitrile)dichloropalladium(II), which serves as a model for the synthesis of other halide derivatives. wikipedia.org
One established procedure involves heating a suspension of palladium(II) chloride in an excess of acetonitrile under reflux. rsc.orgresearchgate.net The reaction transforms the insoluble palladium salt into the soluble acetonitrile adduct. The product is then typically isolated by precipitating it from the reaction solution. rsc.org An alternative, though more complex, route begins with palladium metal, which is first converted to tetrachloropalladic acid (H₂PdCl₄) before being reacted with acetonitrile to yield the desired product. google.com
While this direct reaction is effective for the chloride and bromide analogues, attempts to synthesize the diiodide version, bis(acetonitrile)palladium(II) diiodide, via the direct reaction of Palladium(II) iodide with nitrile ligands have been reported as unsuccessful. researchgate.net This highlights a limitation in the general applicability of the method across all halides.
Table 1: Summary of Classical Synthetic Routes
| Precursor | Reagent | General Conditions | Product |
|---|---|---|---|
| Palladium(II) chloride (PdCl₂) | Acetonitrile (CH₃CN) | Refluxing in excess acetonitrile. rsc.orgresearchgate.net | Bis(acetonitrile)dichloropalladium(II) |
| Palladium(II) bromide (PdBr₂) | Acetonitrile (CH₃CN) | Stirring in acetonitrile, often with heat. | Dibromobis(acetonitrile)palladium(II) |
Specific Synthesis of Dibromobis(acetonitrile)palladium(II)
The specific synthesis of Dibromobis(acetonitrile)palladium(II) follows the classical route established for its dichloro counterpart. The preparation relies on the direct reaction of Palladium(II) bromide (PdBr₂) with acetonitrile.
In a typical laboratory-scale synthesis, a suspension of finely powdered Palladium(II) bromide is stirred in an excess of acetonitrile. The reaction may be performed at room temperature or gently heated to increase the rate of formation and solubility of the complex. As the reaction proceeds, the solid palladium bromide dissolves to form a solution of the target complex. The product can then be isolated by reducing the volume of the solvent or by adding a non-solvent to induce precipitation. The resulting solid is collected by filtration, washed with a small amount of cold acetonitrile or a non-solvent, and dried under vacuum.
Table 2: Physical and Chemical Properties of Dibromobis(acetonitrile)palladium(II)
| Property | Value |
|---|---|
| CAS Number | 53623-19-1. sigmaaldrich.com |
| Empirical Formula | C₄H₆Br₂N₂Pd. sigmaaldrich.com |
| Molecular Weight | 348.33 g/mol . sigmaaldrich.com |
| Appearance | Solid. sigmaaldrich.com |
| Melting Point | 214-263 °C (decomposes). sigmaaldrich.com |
Purity Assessment and Crystallization Techniques for Synthetic Products
Ensuring the purity of the synthesized Dibromobis(acetonitrile)palladium(II) is critical for its use in subsequent applications. Several techniques are employed for both purification and purity validation.
Crystallization and Purification: A common purification method is recrystallization. For the analogous dichloro complex, a procedure involving hot filtration of the reaction solution through a celite pad into a stirred non-solvent, such as petroleum spirit, is used to afford a solid product. rsc.org This solid can be further purified by recrystallization from a suitable solvent system, for example, a mixture of acetonitrile, dichloromethane, and hexane. rsc.org This general technique is applicable to the dibromo derivative, where the choice of solvents would be optimized based on its specific solubility profile. For certain applications, preparative Thin-Layer Chromatography (TLC) can also be utilized for purification. chemicalbook.comtcichemicals.com
Purity Assessment: The identity and purity of the final product are confirmed using a combination of spectroscopic and analytical methods.
Infrared (IR) Spectroscopy: IR spectroscopy is valuable for identifying the characteristic C≡N stretching frequency of the coordinated acetonitrile, which differs from that of the free ligand. researchgate.net
Mass Spectrometry: ESI-mass spectrometry can be used to determine the mass of the complex, confirming its molecular weight. researchgate.net
Elemental Analysis: This technique provides a quantitative measure of the elemental composition (carbon, hydrogen, nitrogen) of the compound, which is compared against the calculated theoretical values to assess purity.
Melting Point Determination: The melting point, or in this case, the decomposition temperature range, serves as a physical constant that can indicate the purity of the compound. sigmaaldrich.com
Coordination Chemistry and Ligand Exchange Dynamics of Dibromobis Acetonitrile Palladium Ii
Fundamental Principles of Ligand Substitution in Square Planar Palladium(II) Centers
Palladium(II) complexes, possessing a d⁸ electron configuration, predominantly adopt a square planar geometry. researchgate.net Ligand substitution is a fundamental reaction for these species and almost invariably proceeds via an associative mechanism. This mechanism involves the approach of an incoming ligand (nucleophile) to the metal center, forming a five-coordinate, typically trigonal bipyramidal, intermediate. Subsequently, the leaving group departs from this intermediate to restore the square planar geometry.
This associative pathway is characterized by a two-term rate law: Rate = k₁[Complex] + k₂[Complex][Y] where Y is the incoming nucleophile. The k₁ pathway corresponds to a solvent-assisted route, where a solvent molecule acts as the initial incoming ligand, which is then substituted by Y in a rapid subsequent step. The k₂ pathway represents the direct attack of the nucleophile Y on the complex. Due to their electronic configuration and the accessibility of the metal center, palladium(II) complexes are significantly more reactive towards substitution than their platinum(II) analogues, with reaction rates often being 1,000 to 100,000 times faster. wikipedia.org This high reactivity, or lability, is a defining characteristic of palladium(II) coordination chemistry. wikipedia.org
Acetonitrile (B52724) Lability and Solvation Effects on Dibromobis(acetonitrile)palladium(II)
The acetonitrile (CH₃CN) ligands in Dibromobis(acetonitrile)palladium(II) are bound to the palladium center through the nitrogen atom's lone pair. These ligands are considered labile, meaning they are easily displaced by a wide range of other ligands. This lability is precisely what makes Dibromobis(acetonitrile)palladium(II) and its dichloro-analogue, [PdCl₂(CH₃CN)₂], valuable and versatile starting materials in palladium chemistry. researchgate.netrsc.org The weakly coordinating nature of acetonitrile allows for its facile substitution by stronger donor ligands, such as phosphines, amines, and N-heterocyclic carbenes, driving the reaction forward to form thermodynamically more stable products. rsc.org
Solvation plays a critical role in the stability and reactivity of the complex. The solvent can influence the rate of ligand exchange and can even participate directly in the reaction mechanism, as described by the k₁ pathway in the general rate law.
Kinetic Investigations of Acetonitrile Dissociation and Association Processes
Detailed kinetic studies on acetonitrile exchange at palladium(II) centers provide quantitative insight into the lability of the Pd-N(CMe) bond. Investigations on the closely related [Pd(MeCN)₄]²⁺ complex using ¹H NMR line broadening have elucidated the rate constants for both the solvent-assisted (k₁) and direct associative (k₂) exchange pathways. researchgate.net The negative activation entropies determined in these studies are a hallmark of an associative mechanism, indicating a more ordered transition state. researchgate.net
The kinetic behavior is also sensitive to the nature of the non-coordinating counter-ions present in solution. For instance, the rate of the solvent-assisted pathway (k₁) is significantly faster with triflate (CF₃SO₃⁻) as the counter-ion compared to tetrafluoroborate (B81430) (BF₄⁻), an effect attributed to ion-pair formation that influences the exchange dynamics. researchgate.net
| Complex | k₁ (s⁻¹) | k₂ (kg mol⁻¹ s⁻¹) | Reference |
|---|---|---|---|
| [Pd(MeCN)₄][CF₃SO₃]₂ | 6.9 ± 1.6 | 34 ± 3 | researchgate.net |
| [Pd(MeCN)₄][BF₄]₂ | 0.59 ± 0.12 | 34 ± 3 | researchgate.net |
This data, for the [Pd(MeCN)₄]²⁺ complex, serves as a representative model for the lability of acetonitrile ligands on a square planar palladium(II) center.
Spectroscopic Probes for Ligand Exchange Equilibria
Several spectroscopic techniques are instrumental in monitoring the kinetics and equilibria of ligand exchange on palladium(II) centers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for studying these systems. In cases of rapid exchange, temperature-dependent line-broadening analysis of the acetonitrile proton signals can be used to calculate exchange rates. researchgate.net For slower reactions, the appearance of new signals corresponding to the product complex and the disappearance of starting material signals can be monitored over time to determine reaction kinetics. rsc.org
UV-Visible (UV-Vis) Spectroscopy: The substitution of acetonitrile ligands by other chromophoric ligands often results in a significant change in the electronic absorption spectrum of the complex. nih.gov This change can be monitored at a specific wavelength to follow the reaction progress and determine rate constants. researchgate.netuvic.ca
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for monitoring the real-time progress of ligand substitution reactions. It allows for the direct detection and relative quantification of the starting materials, intermediates, and final products in the reaction mixture, providing a detailed picture of the catalytic cycle or reaction pathway. researchgate.net
Formation of Diverse Palladium(II) Complexes from Dibromobis(acetonitrile)palladium(II) Precursor
The primary utility of Dibromobis(acetonitrile)palladium(II) is as a soluble and reactive source of Pd(II) for the synthesis of other coordination compounds. The two acetonitrile ligands are readily displaced upon the introduction of ligands that form more stable bonds with the palladium center.
Chelation by Bidentate Nitrogen Donor Ligands (e.g., α-Diimines, Pyridine (B92270) Derivatives)
Bidentate nitrogen donor ligands, which can form stable five- or six-membered chelate rings with the metal center, readily displace the two acetonitrile ligands. The formation of the chelate ring provides a significant thermodynamic driving force for the reaction, known as the chelate effect.
A diverse range of palladium(II) complexes featuring α-diimines (such as 2,2'-bipyridine (B1663995) or 1,10-phenanthroline) and substituted pyridine derivatives have been prepared from acetonitrile precursors. For example, the reaction of PdBr₂(NCMe)₂ with pyridyl acylhydrazone ligands yields complexes where the two acetonitrile molecules have been replaced by the bidentate N,N-donor ligand. nih.gov Similarly, complexes containing 2,2'-bipyridine (bipy) can be synthesized, resulting in stable cationic species like [Pd(bipy)(CH₃CN)₂]²⁺ where the bipy ligand is firmly coordinated, or dimeric structures like [(bpy)Pd(μ-OH)₂Pd(bpy)]²⁺ formed from related precursors under aqueous conditions. researchgate.netresearchgate.net
| Precursor | Incoming Ligand Type | Product Type | Reference |
|---|---|---|---|
| PdBr₂(NCMe)₂ | Pyridyl Acylhydrazone | [Pd(N,N-ligand)Br₂] | nih.gov |
| Related Pd(II) sources | 2,2'-Bipyridine | [Pd(bipy)(NCMe)₂]²⁺ | researchgate.net |
| Related Pd(II) sources | 2,2'-Bipyridine (in H₂O) | [(bipy)Pd(μ-OH)₂Pd(bipy)]²⁺ | researchgate.net |
Coordination of Phosphine (B1218219) Ligands
Phosphines are soft, strong σ-donor ligands that form very stable bonds with the soft Lewis acid Pd(II) center. The reaction of Dibromobis(acetonitrile)palladium(II) or its dichloro analogue with monodentate or bidentate phosphine ligands leads to the rapid displacement of acetonitrile. Depending on the stoichiometry and the nature of the phosphine, a variety of products can be formed, including [Pd(PR₃)₂Br₂], [Pd(P-P)Br₂] (where P-P is a bidentate phosphine), or mixed-ligand species. researchgate.netpitt.edu
The reaction of [PdCl₂(CH₃CN)₂] with bulky N-heterocyclic carbenes (which have similar donor properties to phosphines) has been shown to form trans-[PdCl₂(NHC)(CH₃CN)], demonstrating that stepwise substitution is possible. rsc.org The formation of phosphine-palladium complexes is a critical first step in the generation of active catalysts for a multitude of cross-coupling reactions. The lability of the acetonitrile ligands in the precursor facilitates the entry of the desired phosphine ligand into the coordination sphere, initiating the catalytic process.
Integration with Other Donor Ligands (e.g., Amines, Thiosemicarbazones)
The labile nature of the acetonitrile ligands in dibromobis(acetonitrile)palladium(II), PdBr₂(CH₃CN)₂, makes it a valuable precursor for the synthesis of a wide array of palladium(II) complexes through ligand exchange reactions. The integration of other stronger donor ligands, such as amines and thiosemicarbazones, readily displaces the acetonitrile molecules, leading to the formation of new, stable palladium complexes. This section explores the coordination chemistry and ligand exchange dynamics of PdBr₂(CH₃CN)₂ with these N- and N,S-donor ligands.
The reaction of palladium(II) bromide with acetonitrile is known to yield the monomeric adduct, dibromobis(acetonitrile)palladium(II). wikipedia.org This complex serves as a more soluble and reactive form of palladium(II) bromide for subsequent reactions in organic solvents.
Integration with Amine Ligands
The substitution of acetonitrile ligands in PdBr₂(CH₃CN)₂ by amines is a facile process, driven by the formation of more stable palladium-nitrogen bonds. Amines, being stronger σ-donors than acetonitrile, readily displace the coordinated solvent molecules. The resulting complexes, typically of the form [PdBr₂(amine)₂], exhibit square-planar geometry, a common coordination motif for Pd(II) complexes. researchgate.netnih.gov
The nature of the amine ligand, including its steric bulk and electronic properties, can influence the structure and reactivity of the resulting palladium complex. nih.govnih.gov For instance, bidentate amines can chelate to the palladium center, forming stable five- or six-membered rings. The coordination of primary and secondary amines to palladium(II) centers is a fundamental step in many palladium-catalyzed cross-coupling reactions, where the amine can act as both a ligand and a base. nih.gov
While direct studies detailing the reaction of a wide range of amines specifically with PdBr₂(CH₃CN)₂ are not extensively documented, the principles of ligand exchange on square-planar Pd(II) complexes are well-established. researchgate.netnih.gov The reaction generally proceeds by a stepwise substitution mechanism. Spectroscopic methods such as ¹H NMR and FT-IR are crucial for characterizing the resulting palladium-amine complexes, with notable shifts in the signals of the amine protons and changes in N-H stretching frequencies upon coordination to the palladium center. nih.gov
Table 1: Representative Spectroscopic Data for Palladium(II)-Amine Complexes
| Complex/Ligand | Key ¹H NMR Shifts (δ, ppm) | Key IR Bands (ν, cm⁻¹) | Reference |
|---|---|---|---|
| 2-Hydrazinopyridine | - | 3298, 3187, 3064 (N-H) | biointerfaceresearch.com |
| [Pd(hzpy)(ma)] | - | 3274, 3155 (N-H) | biointerfaceresearch.com |
| l-Alanine | 3.63 (q, 1H), 1.33 (d, 3H) | - | nih.gov |
| Bis-(alaninato)palladium(II) | 3.63 (q, 1H), 1.33 (d, 3H) | - | nih.gov |
| l-Valine | 3.47 (d, 1H), 2.14 (m, 1H), 0.88 (dd, 6H) | - | nih.gov |
| Bis-(l-valinato)palladium(II) | 3.47 (d, 1H), 2.14 (m, 1H), 0.88 (dd, 6H) | - | nih.gov |
Integration with Thiosemicarbazone Ligands
Thiosemicarbazones are versatile ligands that can coordinate to metal ions through both their sulfur and nitrogen atoms, acting as bidentate N,S-donors. The reaction of dibromobis(acetonitrile)palladium(II) with thiosemicarbazones leads to the formation of highly stable chelate complexes. These reactions are of significant interest due to the wide range of biological activities exhibited by the resulting palladium-thiosemicarbazone complexes. nih.govuwc.ac.zanih.gov
The synthesis of palladium(II) thiosemicarbazone complexes often involves the reaction of a palladium(II) salt with the thiosemicarbazone ligand in a suitable solvent. uwc.ac.zanih.gov Although many preparations start from chloro-complexes like K₂[PdCl₄] or [Pd(DMSO)₂Cl₂], the use of PdBr₂(CH₃CN)₂ would follow a similar pathway, yielding the corresponding bromo-complexes. nih.govrsc.org The thiosemicarbazone ligand typically coordinates to the palladium(II) center in a deprotonated form through the azomethine nitrogen and the thione sulfur atom. nih.govuwc.ac.za
The resulting complexes, often with the general formula [Pd(TSC)₂] or [PdBr₂(H-TSC)], where TSC is the deprotonated thiosemicarbazone and H-TSC is the neutral ligand, are generally characterized by a square-planar geometry. Spectroscopic evidence for the coordination includes a downfield shift of the C=N proton signal in the ¹H NMR spectrum and a shift in the C=S stretching frequency in the IR spectrum. nih.govuwc.ac.za
Table 2: Research Findings on Palladium(II)-Thiosemicarbazone Complex Formation
| Starting Palladium Complex | Thiosemicarbazone Ligand (H-TSC) | Resulting Complex | Key Findings and Characterization | Reference |
|---|---|---|---|---|
| [PdCl₂(cod)] | Anisaldene-4-aminothiophenol (H-aatp) | [PdCl₂(H-aatp)₂] | Distorted square planar geometry. Characterized by FT-IR, UV-vis, ¹H & ¹³C NMR, and ESI-MS. | nih.gov |
| [Pd(acac)₂] | 4-Phenyl-1-(acetone)-thiosemicarbazone (HTSC¹) | [Pd(TSC¹)₂] | Square planar geometry with cis arrangement of ligands. Characterized by elemental analysis, IR, ¹H & ¹³C NMR, and X-ray crystallography. | uwc.ac.za |
| Li₂[PdCl₄] | (E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazine-1-carbothioamide (LH) | [Pd(L)₂] | Stable in physiological media. Characterized by elemental analysis, IR, ¹H & ¹³C NMR, and UV-vis. | nih.gov |
| [Pd(DMSO)₂Cl₂] | Cholest-5-en-3-one cyclopentyl thiosemicarbazone | Dichloro(cholest-5-en-3-one cyclopentyl thiosemicarbazone)palladium(II) | Square-planar geometry. Characterized by IR, ¹H & ¹³C NMR, and mass spectrometry. | nih.gov |
Table 3: Spectroscopic Data for Representative Palladium(II)-Thiosemicarbazone Complexes
| Complex/Ligand | Key ¹H NMR Shifts (δ, ppm) | Key IR Bands (ν, cm⁻¹) | Reference |
|---|---|---|---|
| 4-Phenyl-1-(acetone)-thiosemicarbazone (HTSC¹) | 10.35 (=N-NH), 9.83 (NHPh), 2.0 (CH₃) | 3251 (NHPh), 3182 (NHCS), 1600 (C=N), 1078 (C=S) | nih.gov |
| [Pd(TSC¹)₂] | 7.15-7.61 (aromatic), 2.0 (CH₃) | 1570 (C=N), 1050 (C-S) | uwc.ac.za |
| Anisaldene-4-aminothiophenol (H-aatp) | 8.30 (CH=N), 3.84 (OCH₃) | 1595 (C=N), 1255 (C-O), 830 (C-S) | nih.gov |
| [PdCl₂(H-aatp)₂] | 8.45 (CH=N), 3.85 (OCH₃) | 1590 (C=N), 1250 (C-O), 820 (C-S) | nih.gov |
Catalytic Applications of Dibromobis Acetonitrile Palladium Ii and Its Derived Systems
Carbon-Carbon Cross-Coupling Methodologies
The formation of carbon-carbon bonds is fundamental to organic synthesis, and palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. diva-portal.orgoiccpress.com Dibromobis(acetonitrile)palladium(II) is a suitable reagent for catalyzing a wide array of these transformations. wikipedia.org
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction, which couples organoboron reagents with organic halides or pseudo-halides, is a cornerstone of modern organic synthesis for creating biaryl structures. oiccpress.comnih.gov Palladium(II) complexes, such as Dibromobis(acetonitrile)palladium(II), are common pre-catalysts that initiate the catalytic cycle. oiccpress.commdpi.com The cycle involves the in-situ reduction of Pd(II) to Pd(0), followed by oxidative addition to the organic halide, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nih.govmdpi.com The reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-based byproducts. nih.gov Catalyst systems derived from Pd(II) precursors have been shown to be effective for coupling a range of aryl halides, including less reactive chlorides, with arylboronic acids. oiccpress.com
Heck Coupling Reactions
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgyoutube.com This reaction is noted for its high degree of trans selectivity. organic-chemistry.org The catalytic cycle is typically initiated by a Pd(0) species, which can be generated from a Pd(II) precursor like Dibromobis(acetonitrile)palladium(II). libretexts.orgdiva-portal.org The mechanism proceeds via oxidative addition of the halide to the Pd(0) center, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, a β-hydride elimination step that releases the product and a palladium-hydride species. libretexts.orgyoutube.com A base is required to regenerate the Pd(0) catalyst and complete the cycle. libretexts.org Research has shown that catalyst systems prepared from Dichlorobis(acetonitrile)palladium(II) are effective for Mizoroki-Heck reactions, highlighting the utility of this class of precursors. nih.gov The development of these catalysts has enabled the synthesis of complex polycyclic molecules and natural products. youtube.com
Sonogashira Coupling Reactions
The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. nih.govorganic-chemistry.org Traditionally, the reaction employs a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org However, numerous copper-free methodologies have been developed to avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts. nih.gov
Palladium(II) complexes are frequently used as pre-catalysts. For instance, systems derived from Dichlorobis(acetonitrile)palladium(II) have been successfully used in copper-free Sonogashira reactions. nih.gov Similarly, Pd(PhCN)₂Cl₂ in combination with a bulky phosphine (B1218219) ligand like P(t-Bu)₃ has proven to be a versatile catalyst for the coupling of aryl bromides at room temperature. organic-chemistry.org These reactions are crucial in the synthesis of pharmaceuticals, natural products, and organic materials due to the importance of the arylalkyne structural motif. nih.govresearchgate.net
Stille and Negishi Coupling Variants
Stille Coupling: The Stille reaction creates a C-C bond by coupling an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium. libretexts.orgorganic-chemistry.org A key advantage of this reaction is the stability and functional group tolerance of the organostannane reagents. organic-chemistry.orgnih.gov The catalytic cycle is initiated by a Pd(0) species, which can be formed from various Pd(II) or Pd(0) sources. libretexts.orgharvard.edu The use of Pd(II) pre-catalysts like Dibromobis(acetonitrile)palladium(II) is common, where they are reduced in situ to the active Pd(0) catalyst. The mechanism then follows the standard oxidative addition, transmetalation with the organostannane, and reductive elimination pathway. libretexts.org
Negishi Coupling: The Negishi coupling is a powerful reaction that joins organozinc compounds with organic halides, notable for its ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.orgnih.gov Palladium catalysts are generally preferred for their high yields and functional group tolerance. wikipedia.org The active catalyst is a Pd(0) species, typically generated from a Pd(II) precursor. wikipedia.org While organozinc reagents are highly reactive, they exhibit good compatibility with many sensitive functional groups, making the Negishi coupling a valuable tool in complex molecule synthesis. nih.govyoutube.com
Hiyama and Buchwald-Hartwig Amination Reactions
Hiyama Coupling: The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between organosilanes and organic halides. wikipedia.orgarkat-usa.org A key feature of this reaction is the requirement of an activating agent, such as a fluoride (B91410) source (e.g., TBAF) or a base, to form a hypervalent silicon species that facilitates transmetalation to the palladium center. libretexts.orgwikipedia.org Organosilicon reagents are advantageous due to their low toxicity, high stability, and low cost. arkat-usa.orgchemistryviews.org
Research has demonstrated the efficacy of Dichlorobis(acetonitrile)palladium(II) as a pre-catalyst in this reaction. In one study, the coupling of arylsilanes with benzyltrimethylammonium (B79724) salts was achieved using a catalytic system of PdCl₂(CH₃CN)₂ with a PPh₂Cy ligand. arkat-usa.org
| Aryl Halide/Salt | Organosilane | Catalyst System | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Benzyltrimethylammonium Salt (various substitutions) | Arylsilane (various substitutions) | PdCl₂(CH₃CN)₂ (5 mol%), PPh₂Cy (20 mol%), TBAF (2 equiv.) | EtOH | 120 °C | Moderate to Good |
Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for forming carbon-nitrogen bonds via the coupling of amines with aryl halides or pseudohalides. wikipedia.orgorganic-chemistry.org It has become a vital tool in medicinal chemistry and materials science for synthesizing arylamines. wikipedia.orgnih.gov The catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), association of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond. wikipedia.org The development of specialized phosphine ligands has been crucial to the reaction's broad success. wikipedia.orgtcichemicals.com Palladium(II) sources, especially those with labile acetonitrile (B52724) ligands like [Pd(MeCN)₄][BF₄]₂, are effective pre-catalysts for generating the active catalyst in situ when combined with appropriate biaryl phosphine ligands. rsc.org
Carbon-Heteroatom Bond Forming Processes
Beyond the formation of C-N bonds in the Buchwald-Hartwig amination, palladium catalysis is instrumental in forming bonds between carbon and other heteroatoms like oxygen and sulfur. The principles of the Buchwald-Hartwig amination have been extended to these transformations, often utilizing similar catalyst systems. wikipedia.orgorganic-chemistry.org Pre-catalysts such as Dibromobis(acetonitrile)palladium(II) can be used to generate the active Pd(0) species, which, when paired with appropriate ligands, can effectively catalyze the coupling of alcohols (C-O coupling) or thiols (C-S coupling) with aryl halides. These methods provide a powerful alternative to traditional, often harsher, synthetic routes like the Ullmann condensation. organic-chemistry.org The versatility of these palladium-catalyzed systems allows for the construction of a wide range of diaryl ethers, aryl alkyl ethers, and thioethers, which are prevalent in many biologically active compounds and advanced materials. organic-chemistry.orgnih.gov
Palladium-Catalyzed C-N Bond Formations (e.g., N-Arylation, Guanylation)
Palladium-catalyzed C-N bond formation, particularly the Buchwald-Hartwig amination, is a cornerstone of modern synthetic chemistry, enabling the construction of arylamines which are prevalent in pharmaceuticals and materials science. sigmaaldrich.combeilstein-journals.org Dibromobis(acetonitrile)palladium(II) can act as a precatalyst in these reactions, often being reduced in situ to the active Pd(0) species that enters the catalytic cycle. youtube.com
Research has demonstrated that palladium-catalyzed N-arylation reactions are powerful methods for introducing aryl and heteroaryl substituents onto nitrogen-containing molecules. beilstein-journals.org For instance, the N-arylation of unsymmetrical imidazoles can be achieved with high regioselectivity using a palladium catalyst derived from a Pd(0) precursor, highlighting the importance of the initial catalyst state. mit.edu While imidazoles can sometimes inhibit the formation of the active catalyst, pre-activation of the palladium source can overcome this issue. mit.edu These methods have been successfully applied to the synthesis of complex, biologically active molecules like the tyrosine kinase inhibitor nilotinib. mit.edu
Tandem reactions involving N-arylation have also been developed. For example, a one-pot process for the N-arylation and subsequent carboamination of gamma-amino alkenes provides a rapid route to N-aryl-2-benzyl pyrrolidine (B122466) derivatives. nih.gov This process showcases the versatility of palladium catalysis in constructing complex heterocyclic structures with high diastereoselectivity. nih.gov Furthermore, palladium catalysis facilitates the construction of vicinal diamines through the sequential transfer of two sulfonamides to internal alkenes, proceeding through distinct C-N bond-forming steps. nih.gov The development of efficient palladium-catalyzed cross-coupling reactions extends to various N-H heteroarenes, including pyrroles, indoles, and carbazoles, which can be coupled with nitroarenes. rsc.org
Table 1: Examples of Palladium-Catalyzed C-N Bond Formation Reactions
| Reaction Type | Substrates | Catalyst System | Key Findings | Yield | Reference |
|---|---|---|---|---|---|
| N-Arylation | 4-Methylimidazole, Aryl Bromide | Pd₂(dba)₃ / Ligand L1 | Completely N1-selective arylation. | 93% | mit.edu |
| N-Arylation | Piperazine, Substituted Aryl Bromide | Palladium catalyst | Synthesis of selective D₃ receptor ligands. | 65-90% | beilstein-journals.org |
| Tandem N-Arylation/ Carboamination | γ-Amino alkene, Two different aryl bromides | Palladium catalyst with ligand exchange | Stereoselective synthesis of N-aryl-2-benzyl pyrrolidines. | Good to Excellent | nih.gov |
| Denitrative N-Arylation | N-H Heteroarenes, Nitroarenes | Palladium catalyst | Efficient cross-coupling to form N-arylated heterocycles. | Moderate to Excellent | rsc.org |
Palladium-Catalyzed C-O Bond Formations (e.g., Carbonylation, Hydrolytic Cleavage)
Palladium catalysts are crucial for forming carbon-oxygen bonds, a key step in synthesizing a variety of important organic compounds. nih.gov
Carbonylation: Palladium-catalyzed carbonylation reactions are a highly effective method for the regioselective synthesis of carbonyl-containing compounds, such as esters and amides, from aryl halides and carbon monoxide (CO). nih.gov The general mechanism for Pd(0)-catalyzed carbonylation involves several key steps: oxidative addition of an aryl halide to the Pd(0) center, coordination and migratory insertion of CO to form a palladium-acyl complex, transmetalation with a nucleophile, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. youtube.comdiva-portal.org A system using Xantphos as a ligand with a palladium precursor has been shown to be effective for the carbonylation of aryl bromides at atmospheric pressure to produce amides and esters. nih.gov
Hydrolytic Cleavage: While often focused on bond formation, palladium catalysis is also relevant in bond cleavage reactions. Supported palladium catalysts have been shown to be active and selective for the hydrolytic cleavage of aromatic C–O bonds in ethers. pnnl.govpnnl.gov This process is significant for converting oxygen-rich biomass, like lignin, into valuable chemicals and fuels. pnnl.gov The reaction proceeds under relatively mild conditions in an aqueous phase with pressurized hydrogen. pnnl.gov The mechanism is distinct from simple acid-catalyzed hydrolysis; it involves a palladium-catalyzed partial hydrogenation of the aromatic ring to form an enol ether intermediate. pnnl.gov This intermediate is highly susceptible to attack by water, leading to the cleavage of the strong aryl C-O bond. pnnl.govpnnl.gov This pathway can achieve over 90% selectivity for hydrolysis products at full conversion for certain substrates. pnnl.govpnnl.gov
Table 2: Overview of Palladium-Catalyzed C-O Bond Reactions
| Reaction Type | Substrates | Catalyst System | Conditions | Outcome | Reference |
|---|---|---|---|---|---|
| Alkoxycarbonylation | Aryl Bromide, Alcohol, CO | Pd(OAc)₂ / Xantphos | 80-120 °C, 1 atm CO | Synthesis of methyl esters. | nih.gov |
| Aminocarbonylation | Aryl Bromide, Amine, CO | Pd(OAc)₂ / Xantphos | 80-120 °C, 1 atm CO | Synthesis of 1° and 2° benzamides. | nih.gov |
| Intramolecular Etherification | Aryl Halide with pendant Alcohol | Palladium / Di-tert-butylphosphinobiaryl ligand | Cs₂CO₃ or K₃PO₄ base | Synthesis of oxygen heterocycles. | nih.gov |
| Reductive Hydrolysis | Diaryl and Aryl Alkyl Ethers | Supported Pd catalyst | ~200 °C, H₂ (40 bar), aqueous phase | Selective cleavage of aromatic C-O bond. | pnnl.gov |
Advanced Organic Transformations and C-H Functionalization
The direct functionalization of otherwise inert C-H bonds represents a major advance in synthetic efficiency, and palladium catalysts, including systems derived from Dibromobis(acetonitrile)palladium(II), are at the forefront of this field. nih.gov
Regioselective C-H Activation and Functionalization
Palladium(II)-catalyzed C-H activation allows for the formation of C-C and C-heteroatom bonds directly from C-H bonds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates like organohalides. nih.govresearchgate.net The regioselectivity of these reactions is a critical challenge.
One common strategy involves the use of a directing group on the substrate, which coordinates to the palladium center and positions it to activate a specific, often ortho, C-H bond. nih.govresearchgate.net For example, N-acyl groups on pyrroles have been used as effective chelating groups to direct the C2-alkenylation. researchgate.net Similarly, a pivaloyl directing group at the C3 position of indole (B1671886) can be used to achieve regioselective C4-arylation. nih.gov The mechanism is believed to involve coordination of the directing group to the Pd(II) catalyst, followed by C-H activation to form a palladacycle intermediate, oxidative addition of a coupling partner (like an aryl halide), and reductive elimination to form the product and regenerate the active Pd(II) species. nih.gov
Non-directed C-H functionalization of heterocycles is more challenging, especially for electron-deficient systems, but progress has been made. researchgate.net Dual-ligand catalyst systems have been developed that enable the C-H olefination of heteroarenes without requiring a large excess of the heterocyclic substrate. researchgate.net These advanced methods expand the toolkit for modifying complex molecules and creating novel heterocyclic structures. nih.gov
Table 3: Examples of Regioselective C-H Functionalization
| Heterocycle | Directing Group | Position Functionalized | Reaction Type | Catalyst System | Reference |
|---|---|---|---|---|---|
| Indole | Pivaloyl (at C3) | C4 | Arylation | Pd(PPh₃)₂Cl₂ / Ag₂O | nih.gov |
| Indole | N-Pyrimidyl | C2 | Alkynylation | Palladium catalyst | researchgate.net |
| Pyrrole (B145914) | N-Acyl | C2 | Alkenylation | Ruthenium(II) catalyst | researchgate.net |
| Benzothiazole | N-atom of ring | C7 | Arylation | Palladium catalyst | nih.gov |
Asymmetric Catalytic Cyclizations
Asymmetric catalytic cyclizations are powerful reactions for constructing chiral cyclic molecules, which are important building blocks for pharmaceuticals and natural products. While specific examples detailing the use of Dibromobis(acetonitrile)palladium(II) in asymmetric cyclizations are not prevalent in the provided search results, the general principles of palladium-catalyzed cyclizations are well-established.
Palladium catalysts can facilitate the formation of heterocyclic and polyheterocyclic structures through various cyclization cascades. nih.govnih.gov For instance, a highly diastereoselective palladium(II)-catalyzed C-H functionalization cascade has been developed to produce unsaturated polyheterocycles from simple diene-tethered indole and pyrrole starting materials. nih.gov This reaction creates two new stereocenters in a single step with high diastereoselectivity. nih.gov
In another example, palladium catalysis, controlled by the choice of bulky phosphine ligands, enables the selective C-C bond cleavage and subsequent [3+2] cycloaddition of keto-vinylidenecyclopropanes. nih.govrsc.org This method leads to the construction of structurally rich bicyclic products containing dihydrofuran and tetrahydrofuran (B95107) skeletons. nih.govrsc.org To achieve asymmetric versions of these cyclizations, a chiral ligand would be required to be used in conjunction with the palladium precursor. The ligand would coordinate to the metal center and create a chiral environment, influencing the stereochemical outcome of the bond-forming steps.
Palladium-Catalyzed Polymerization Reactions
Palladium(II) catalysts, particularly those featuring α-diimine ligands, are well-known for their ability to catalyze the polymerization and copolymerization of olefins, including challenging polar vinyl monomers like acrylic esters. nih.gov The acetonitrile ligands in complexes like Dibromobis(acetonitrile)palladium(II) can play a crucial role in the polymerization mechanism.
Detailed mechanistic studies have shown that acetonitrile can significantly influence key steps in the catalytic cycle, such as the migratory insertion of the monomer into the palladium-alkyl bond and the "chain walking" process. nih.gov Chain walking allows the catalyst to move along the polymer chain, leading to the formation of branched macromolecules. nih.gov The presence of acetonitrile has been observed to slow down both the reaction with methyl acrylate (B77674) and the chain walking process. nih.gov This moderation can be beneficial, as it influences the structure of the resulting polymer, for instance, by increasing the incorporation of the polar monomer at the ends of branches. nih.gov This control over the catalytic process opens pathways for synthesizing functionalized polyolefins with tailored properties. nih.gov
Role as a Precursor for Active Palladium Nanoparticles in Catalysis
Dibromobis(acetonitrile)palladium(II) serves as an excellent molecular precursor for the synthesis of palladium nanoparticles (PdNPs). scispace.com These nanoparticles are highly effective heterogeneous catalysts for a multitude of organic reactions due to their high surface-area-to-volume ratio. nih.govnih.gov The transformation from the molecular precursor to nanoparticles can be achieved through various reduction methods, including microwave-assisted decomposition. scispace.com
The synthesis conditions, such as temperature, solvent, and the presence of stabilizing agents like polyvinylpyrrolidone (B124986) (PVP), influence the final size and shape of the PdNPs, which in turn dictates their catalytic activity. scispace.comnih.gov For example, PdNPs can be generated by the reduction of Pd(II) complexes in ethanol (B145695) under microwave irradiation. scispace.com
Once formed, these PdNPs are highly active catalysts for a range of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira reactions. nih.govnih.govchemimpex.com A significant advantage of using these nanoparticle-based catalysts is their potential for recovery and reuse, which is both economically and environmentally beneficial. nih.gov For instance, PdNPs supported on materials like graphene or even on bacterial cells (bio-Pd) have demonstrated high catalytic activity and recyclability in Suzuki-Miyaura couplings and the dehalogenation of environmental pollutants. nih.govresearchgate.net The use of molecular precursors like Dibromobis(acetonitrile)palladium(II) provides a reliable and controllable route to these advanced catalytic materials. scispace.com
Table 4: Catalytic Applications of Palladium Nanoparticles Derived from Precursors
| Reaction Type | Catalyst | Key Feature | Substrates | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | PdNPs on graphene platelets | Heterogeneous, recyclable | Aryl bromides, potassium aryltrifluoroborates | nih.gov |
| Heck, Suzuki, Sonogashira | PdNPs | High surface area, high activity | Aryl halides, alkenes, alkynes, etc. | nih.gov |
| Suzuki Coupling | PdNPs from precursor 2 | Recyclable precatalyst | Aryl halides, boronic acids | scispace.com |
| Dehalogenation | Bio-Pd (PdNPs on bacteria) | Biogenic catalyst and electron donor | Diatrizoate (pollutant) | researchgate.net |
Mechanistic Investigations of Palladium Catalyzed Reactions Initiated by Dibromobis Acetonitrile Palladium Ii Precursors
Pathways to Active Catalyst Species Generation
The journey from a stable Pd(II) precatalyst to a reactive Pd(0) center is a critical initiation phase. This transformation is not a single, universal event but rather a process influenced by a variety of factors present in the reaction mixture.
The vast majority of palladium-catalyzed cross-coupling reactions rely on a Pd(0)/Pd(II) catalytic cycle. youtube.com Consequently, the in situ reduction of the initial Pd(II) precatalyst, such as dibromobis(acetonitrile)palladium(II), to the catalytically active Pd(0) state is a mandatory preliminary step. youtube.com This reduction can be accomplished through several pathways, often involving other reagents present in the reaction flask.
One common method involves the use of organometallic reagents, which are staple components of many cross-coupling reactions. youtube.com A hypothetical mechanism suggests that the Pd(II) salt undergoes a reaction with the organometallic reagent. youtube.com For instance, two equivalents of the organometallic nucleophile can react with the Pd(II) center, leading to a diorganopalladium(II) intermediate. youtube.com This species can then undergo reductive elimination, yielding a new coupled product (from the two organo-groups) and the desired Pd(0) species, which can then enter the main catalytic cycle. youtube.com
Alternatively, ancillary ligands, particularly electron-rich phosphines, can serve as the reducing agents. researchgate.net The oxidation of the phosphine (B1218219) ligand facilitates the generation of the active Pd(0) catalyst. researchgate.net However, it is important to note that not all phosphine ligands are capable of reducing Pd(II) to Pd(0). unife.it In such cases, other components of the reaction mixture, or even the solvent, may be responsible for the reduction. The choice of reductant and the specific reaction conditions can lead to the formation of structurally and chemically distinct active catalyst complexes. researchgate.net
Ancillary ligands and the reaction medium play a pivotal role in the generation and stability of the active Pd(0) species. The ligands are not merely spectators; they are intimately involved in the activation process and modulate the reactivity of the resulting catalyst.
The nature of the ancillary ligand is paramount. Electron-rich and sterically bulky phosphine ligands are frequently employed in palladium catalysis. unife.it The electron-donating character of these ligands is believed to facilitate the initial oxidative addition step in the catalytic cycle, while their steric bulk can promote the final reductive elimination step. unife.it N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands that can mimic the properties of phosphines, often providing enhanced stability and reactivity. unife.it
The reaction medium, including the anions from the palladium precursor, significantly influences the catalytic system. For instance, the chloride ions from a precursor like dichlorobis(acetonitrile)palladium(II) can remain associated with the palladium center even after reduction to Pd(0), forming anionic complexes such as [Pd(0)L₂Cl]⁻. uwindsor.ca These anionic species are often the true catalysts, rather than the neutral, coordinatively unsaturated Pd(0)L₂ complex that is typically depicted. uwindsor.ca The reactivity of these anionic palladium(0) complexes can be further modulated by the presence of cations in the medium, which can form ion pairs with the halide ligand, rendering the palladium center more "naked" and, therefore, more reactive. uwindsor.ca
| Factor | Influence on Catalyst Activation | Example |
| Ancillary Ligand | Modulates electronic and steric properties of the catalyst. Can act as a reductant. | Bulky, electron-rich phosphines (e.g., XPhos) favor oxidative addition and reductive elimination. unife.it |
| Reaction Medium | Anions from the precursor can form active anionic Pd(0) species. | Chloride ions can form [Pd(0)L₂Cl]⁻, which is often the active catalyst. uwindsor.ca |
| External Reductants | Can be used to generate Pd(0) when ligands are non-reducing. | o-phenyl aniline (B41778) can be oxidized to carbazole, reducing Pd(II) to Pd(0). unife.it |
Elucidation of Elementary Steps in the Catalytic Cycle
Once the active Pd(0) catalyst is formed, it orchestrates the coupling reaction through a series of fundamental organometallic transformations. Understanding these elementary steps is key to optimizing reaction conditions and expanding the scope of palladium catalysis.
Oxidative addition is typically the first and rate-determining step in many cross-coupling cycles. researchgate.net In this step, the Pd(0) complex reacts with an organic electrophile (commonly an organohalide, R-X), breaking the R-X bond and forming two new bonds to the metal center (R-Pd-X). This process formally oxidizes the palladium from the 0 to the +2 oxidation state. youtube.com The resulting species is a square planar organopalladium(II) complex. uwindsor.ca
The precise mechanism of oxidative addition can vary. A concerted pathway is often proposed, involving a three-centered transition state where the palladium atom inserts directly into the R-X bond. youtube.com This pathway is generally favored for aryl and vinyl halides. An alternative is an associative pathway , which may involve the initial formation of a complex between the Pd(0) species and the substrate before the bond-breaking and bond-forming events occur. Theoretical studies on the oxidative addition of iodobenzene (B50100) to various Pd(0) complexes have shown that coordinatively unsaturated species, such as bis(triphenylphosphine)palladium(0), are highly active in this step. rsc.org The electronic properties of the ancillary ligands significantly impact the energy barrier for this step; increasing the basicity of the ligand generally lowers the activation barrier. rsc.org
Following oxidative addition, subsequent steps depend on the specific type of palladium-catalyzed reaction. In reactions like the Heck reaction, a key step is the migratory insertion of an alkene into the palladium-carbon bond of the organopalladium(II) intermediate. This step involves the coordinated alkene inserting into the Pd-R bond to form a new alkylpalladium(II) species.
This newly formed alkylpalladium species can then undergo beta-hydride elimination , a fundamental process where a hydrogen atom on the carbon beta to the palladium center is transferred to the metal, forming a palladium-hydride species and a new alkene product. nih.govlibretexts.org This elimination step is reversible, and the forward reaction is known as beta-hydride insertion. libretexts.org The interplay between migratory insertion and beta-hydride elimination is crucial in reactions that involve the "walking" of the palladium catalyst along a carbon chain, as seen in redox-relay Heck reactions. nih.gov In these cases, a sequence of beta-hydride eliminations and re-insertions allows the palladium catalyst to migrate to a more favorable position before the final product-forming step. nih.gov
Theoretical studies have been employed to understand the energetics of these processes. For example, density functional theory (DFT) calculations on (diimine)(σ-alkyl)palladium(II) complexes provide insight into the barriers for these steps.
| Elementary Step | Complex | Calculated Barrier (kcal/mol) |
| Migratory Insertion | (diimine)(η²-ethylene)(σ-methyl)palladium(1+) | 16.4 |
| Migratory Insertion | (diimine)(η²-ethylene)(σ-ethyl)palladium(1+) | 18.0 |
| β-Hydride Elimination | (diimine)(σ-propyl)palladium(1+) | 4.8 (endothermic) |
| Data adapted from theoretical calculations. rsc.org |
Reductive elimination is the final, product-releasing step in many cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. In this step, the two organic groups (R and R') attached to the Pd(II) center couple to form a new R-R' bond, while the palladium center is reduced from Pd(II) back to Pd(0). youtube.com This regenerates the catalytically active species, allowing it to re-enter the catalytic cycle. youtube.com
The mechanism of reductive elimination is essentially the microscopic reverse of oxidative addition. It is generally believed to proceed more readily from a cis-arrangement of the two groups to be eliminated on the square planar Pd(II) complex. Therefore, a trans-to-cis isomerization may be required before reductive elimination can occur. The steric bulk of the ancillary ligands plays a significant role in this step; bulkier ligands can create steric strain that is relieved upon reductive elimination, thus promoting this final step of the catalytic cycle. unife.it
Spectroscopic and Kinetic Studies of Reaction Intermediates
The elucidation of reaction mechanisms in palladium-catalyzed transformations hinges on the identification and characterization of transient intermediates. Spectroscopic and kinetic studies are indispensable tools for probing the species formed when Dibromobis(acetonitrile)palladium(II) initiates a catalytic cycle. Due to the labile nature of the acetonitrile (B52724) ligands, this precursor readily provides a soluble source of palladium(II) that can enter into various catalytic pathways.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal in identifying the structure of palladium intermediates. For instance, in reactions initiated by the analogous complex, Dichlorobis(acetonitrile)palladium(II), ¹H NMR spectroscopy can monitor the displacement of the acetonitrile ligands by other coordinating species, such as phosphines or reactants. chemicalbook.com The chemical shift of the acetonitrile protons would be expected to change upon coordination and subsequent displacement. Similarly, ³¹P NMR is a powerful technique for tracking the coordination of phosphine ligands to the palladium center and identifying the formation of various phosphine-palladium complexes throughout the reaction.
IR spectroscopy offers complementary information, particularly regarding the bonding of ligands to the palladium center. Changes in the vibrational frequencies of coordinating groups, such as the C≡N stretch of acetonitrile or the characteristic bands of other ligands, can signify their involvement in the catalytic cycle.
While specific kinetic data for reactions initiated solely by Dibromobis(acetonitrile)palladium(II) is not extensively documented in publicly available literature, the principles of such studies are well-established in palladium catalysis. The data obtained from these studies are crucial for constructing a complete mechanistic picture.
Interactive Data Table: Illustrative Spectroscopic Data for Palladium Complexes
The following table provides an example of the type of spectroscopic data that would be collected to characterize intermediates in a hypothetical reaction initiated by a palladium(II) precursor. The data for the starting material is based on the closely related Dichlorobis(acetonitrile)palladium(II).
| Compound/Intermediate | Technique | Key Observation | Implication |
| PdBr₂(NCCH₃)₂ | ¹H NMR | Signal for coordinated acetonitrile protons | Confirms starting material structure |
| PdBr₂(PPh₃)₂ | ³¹P NMR | Single resonance in the phosphine region | Formation of a bis-phosphine palladium(II) complex |
| [Pd(PPh₃)₂(Aryl)Br] | ³¹P NMR | Two distinct phosphorus signals | Non-equivalent phosphine ligands, suggesting a specific geometry |
| Oxidative Addition Product | IR | Disappearance of reactant-specific bands and appearance of new bands | Confirmation of reactant consumption and product formation |
Computational Chemistry in Mechanistic Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental studies and providing a deeper understanding of reaction mechanisms at the molecular level. dntb.gov.uaresearchgate.net For reactions initiated by Dibromobis(acetonitrile)palladium(II), computational modeling can be employed to map out the entire catalytic cycle, calculate the energies of intermediates and transition states, and rationalize observed selectivities. researchgate.net
A typical computational investigation would begin by modeling the initial steps of the reaction, such as the dissociation of the acetonitrile ligands and the coordination of reactants to the palladium center. DFT calculations can predict the geometries and relative stabilities of various potential intermediates. rsc.org For example, calculations can determine whether a reaction proceeds through a neutral or an anionic palladium species, a question that has been explored in detail for various palladium-catalyzed cross-coupling reactions. researchgate.net
Furthermore, DFT studies can shed light on the origins of chemo-, regio-, and stereoselectivity in palladium-catalyzed reactions. By comparing the energies of transition states leading to different products, the preferred reaction pathway can be determined. For instance, calculations can explain why a particular ligand favors the formation of one regioisomer over another. dntb.gov.ua The insights gained from these computational models can guide the design of new catalysts and the optimization of reaction conditions.
Interactive Data Table: Representative Computational Data for a Catalytic Step
This table illustrates the type of energetic data that would be generated from DFT calculations for a key step in a palladium-catalyzed reaction, such as oxidative addition. The values are hypothetical but representative of what would be expected.
| Species | Method | Calculated Parameter | Value (kcal/mol) | Interpretation |
| Pd(0)L₂ + Aryl-Br | DFT (B3LYP) | Relative Energy of Reactants | 0.0 | Reference energy |
| [Pd(0)L₂(Aryl-Br)] | DFT (B3LYP) | Pre-reaction Complex Energy | -5.2 | Formation of a stable complex before oxidative addition |
| TS_OxAdd | DFT (B3LYP) | Activation Energy for Oxidative Addition | +15.8 | Energy barrier for the C-Br bond cleavage |
| Pd(II)(Aryl)(Br)L₂ | DFT (B3LYP) | Relative Energy of Product | -10.5 | The oxidative addition step is exothermic |
X-ray Diffraction Analysis
Dibromobis(acetonitrile)palladium(II) is expected to adopt a square planar coordination geometry, which is characteristic of Pd(II) complexes. The ligands are typically arranged in a trans configuration to minimize steric hindrance, placing the two bromide ligands and the two acetonitrile ligands on opposite sides of the central palladium atom.
Data from analogous structures allows for an accurate estimation of the key bond parameters. For instance, the crystal structure of trans-dibromidodi(pyridine)palladium(II) provides typical Pd-Br bond lengths researchgate.net. Similarly, the structures of trans-dichlorobis(acetonitrile)palladium(II) and related compounds offer insight into the Pd-N bond distance for a coordinated acetonitrile ligand researchgate.netnih.gov.
The Pd-N bond length is influenced by the trans ligand; a ligand with a strong trans influence can elongate the bond opposite to it researchgate.net. In the symmetrical trans-PdBr₂(NCCH₃)₂ complex, the Pd-N and Pd-Br bond lengths are expected to be uniform.
| Complex | Pd-X Bond | Bond Length (Å) | Pd-N Bond | Bond Length (Å) | X-Pd-N Angle (°) |
|---|---|---|---|---|---|
| trans-[PdBr₂(C₅H₅N)₂] | Pd-Br | ~2.44 | Pd-N | ~2.03 | ~90 |
| trans-[PdCl₂(NCCH₃)(IMes)] | Pd-Cl | ~2.30 | Pd-N | ~2.09 | ~90 |
| trans-[PdCl₂(pyridazine)₂] | Pd-Cl | 2.297 - 2.307 | Pd-N | 2.003 - 2.009 | 88-92 |
| [Pd(bipy)(CH₃CN)₂]²⁺ | - | - | Pd-N(acetonitrile) | 1.999 - 2.012 | - |
Data derived from studies on analogous palladium(II) complexes. researchgate.netresearchgate.netnih.govnih.gov
Based on these related structures, the expected bond lengths in trans-Dibromobis(acetonitrile)palladium(II) would be approximately 2.44 Å for the Pd-Br bonds and 2.0-2.1 Å for the Pd-N bonds. The bond angles (Br-Pd-Br, N-Pd-N, and Br-Pd-N) would be close to the ideal 180° and 90°, respectively, consistent with a slightly distorted square planar geometry.
The arrangement of molecules in the crystal lattice is governed by intermolecular forces. For palladium(II) halide complexes, crystal packing is typically stabilized by weak van der Waals forces and, where possible, hydrogen bonds researchgate.net. In the case of Dibromobis(acetonitrile)palladium(II), the primary interactions would likely involve weak hydrogen bonds between the methyl protons of the acetonitrile ligand and the bromide ligands of adjacent molecules (C-H···Br).
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State
NMR spectroscopy is an indispensable tool for characterizing the structure and dynamics of palladium complexes in solution and the solid state. Different nuclei provide complementary information about the molecular environment.
¹H and ¹³C NMR spectroscopy are used to confirm the presence and coordination of the acetonitrile ligands. Upon coordination to the electrophilic palladium(II) center, the electron density around the acetonitrile molecule is reduced. This deshielding effect causes the signals for its protons and carbon atoms to shift downfield (to a higher ppm value) compared to free acetonitrile.
¹H NMR: Free acetonitrile typically shows a singlet for the methyl (CH₃) protons around 2.1 ppm. In complexes like trans-[PdCl₂(CH₃CN)(IMes)], the signal for the coordinated acetonitrile protons is observed at approximately 1.97 ppm, though it can vary depending on the solvent and other ligands researchgate.net. This shift provides direct evidence of coordination.
¹³C NMR: The carbon signals of acetonitrile also shift upon coordination. The methyl carbon (CH₃) and the nitrile carbon (C≡N) of free acetonitrile appear around 1.4 ppm and 118 ppm, respectively. For the analogous complex Bis(acetonitrile)dichloropalladium(II), these signals are shifted, confirming the ligand's presence in the coordination sphere.
| Compound | Solvent | ¹H (CH₃) (ppm) | ¹³C (CH₃) (ppm) | ¹³C (C≡N) (ppm) |
|---|---|---|---|---|
| Free Acetonitrile | CDCl₃ | ~2.1 | ~1.4 | ~118 |
| Coordinated Acetonitrile (in Pd(II) complexes) | Various | ~2.0 - 2.7 | Shifted Downfield | Shifted Downfield |
Chemical shifts are approximate and can vary based on solvent, concentration, and the specific complex.
Dibromobis(acetonitrile)palladium(II) is an excellent precursor for synthesizing palladium-phosphine complexes because the acetonitrile ligands are labile and easily displaced. ³¹P NMR spectroscopy is the most effective technique for studying these reactions and characterizing the resulting phosphine complexes.
The chemical shift (δ) in a ³¹P NMR spectrum is highly sensitive to the electronic and steric environment of the phosphorus atom. When a phosphine ligand coordinates to a metal center, its ³¹P signal shifts significantly from that of the free phosphine. This "coordination shift" is a clear indicator of complex formation.
For example, the reaction of the analogous trans-dichlorobis(acetonitrile)palladium(II) with two equivalents of triphenylphosphine (PPh₃) yields trans-dichlorobis(triphenylphosphine)palladium(II).
Reaction: trans-[PdCl₂(NCCH₃)₂] + 2 PPh₃ → trans-[PdCl₂(PPh₃)₂] + 2 NCCH₃
The ³¹P{¹H} NMR spectrum of the resulting trans-[PdCl₂(PPh₃)₂] complex shows a single sharp resonance, confirming the formation of a single, symmetrical product nih.gov. The chemical shift for this complex is typically observed around 24 ppm, a significant change from the ~ -5 ppm signal of free triphenylphosphine. This technique is also invaluable for monitoring the progress of catalytic cycles where palladium-phosphine species are active intermediates.
The lability of the acetonitrile ligand in palladium(II) complexes gives rise to dynamic processes, such as ligand exchange with free acetonitrile in solution. This exchange can be studied using variable-temperature NMR and two-dimensional Exchange Spectroscopy (EXSY).
An EXSY experiment can directly detect chemical exchange between two different environments. If a coordinated acetonitrile ligand exchanges with a free acetonitrile molecule, the experiment will show "cross-peaks" that connect the distinct NMR signals of the bound and free species.
Studies on the related [Pd(MeCN)₄]²⁺ complex using ¹H NMR line broadening have demonstrated that acetonitrile exchange occurs via two pathways: a solvent-assisted pathway and a direct associative exchange with free acetonitrile rsc.org. The rates of these exchange processes can be quantified. In other palladium systems, NOESY experiments, which are mechanistically similar to EXSY, have revealed exchange cross-peaks between the signals for free and bound acetonitrile, providing direct evidence of this dynamic equilibrium nih.gov. Such studies are fundamental to understanding the mechanism by which these complexes act as catalyst precursors, as the initial step often involves the dissociation of a labile acetonitrile ligand to allow for substrate coordination.
An in-depth analysis of the structural and electronic properties of Dibromobis(acetonitrile)palladium(II) is crucial for understanding its reactivity and potential applications in various chemical transformations. This article focuses exclusively on the characterization of this specific palladium complex through a variety of spectroscopic and analytical techniques.
Computational Chemistry and Theoretical Modeling Applied to Dibromobis Acetonitrile Palladium Ii Systems
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, predominantly employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure and predicting the reactivity of palladium complexes like Dibromobis(acetonitrile)palladium(II). These calculations provide a molecular-level picture of bonding, charge distribution, and orbital interactions that govern the complex's behavior.
Upon coordination to the electrophilic palladium(II) center, the electronic properties of the acetonitrile (B52724) ligands are significantly perturbed. Theoretical studies on related palladium(II) acetonitrile complexes have shown that the coordination to the metal center leads to a notable acidification of the C-H bonds of the acetonitrile methyl group. acs.orgscholaris.ca This increased acidity, which can be quantified by calculating the pKa value, makes the acetonitrile ligand susceptible to deprotonation even by mild bases, forming a palladium-cyanomethyl species. acs.orgscholaris.ca This transformation is a critical step, as metal-cyanomethyl intermediates are pivotal in various carbon-carbon bond-forming reactions. acs.org
Table 1: Illustrative DFT-Calculated Structural Parameters for a Generic trans-Dibromobis(acetonitrile)palladium(II) Complex
| Parameter | Calculated Value (Illustrative) | Significance |
|---|---|---|
| Pd-Br Bond Length | ~2.45 Å | Influences halide dissociation and the rate of substrate oxidative addition. |
| Pd-N Bond Length | ~2.05 Å | Indicates the strength of the acetonitrile ligand binding; relates to ligand exchange rates. chemrxiv.org |
| N-Pd-N Bond Angle | ~180° (for trans isomer) | Defines the square planar geometry around the palladium center. |
| Br-Pd-Br Bond Angle | ~180° (for trans isomer) | Confirms the trans arrangement of the bromide ligands. |
| HOMO-LUMO Gap | ~3.5 eV | Relates to the electronic stability and the energy required for electronic excitation. science.gov |
Molecular Dynamics Simulations for Ligand Exchange and Catalytic Pathways
While quantum chemical calculations provide a static picture of a molecule, many chemical processes, especially catalysis, are dynamic. Molecular dynamics (MD) simulations bridge this gap by modeling the movement of atoms and molecules over time. For Dibromobis(acetonitrile)palladium(II), MD simulations are crucial for understanding ligand exchange dynamics and mapping out entire catalytic pathways. chemrxiv.orgresearchgate.net
Ligand exchange is a fundamental step in nearly all catalytic cycles involving this complex. rsc.org The acetonitrile ligands are considered labile and can be displaced by substrates, co-catalysts, or other solvent molecules. researchgate.netnih.gov MD simulations can model this process by placing the palladium complex in a simulation box filled with solvent and potential reactant molecules. By tracking the trajectories of all particles, researchers can observe the mechanism of exchange, which can occur through associative, dissociative, or interchange pathways. rsc.org The simulations can also calculate the free energy barriers associated with these exchange processes, providing quantitative data on their kinetics. chemrxiv.org
Furthermore, MD simulations, often combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods, can map the energy landscape of a full catalytic cycle. This involves tracking the transformation from the initial precatalyst, through ligand exchange, oxidative addition of substrates, migratory insertion, and finally, reductive elimination to release the product and regenerate the catalyst. umich.edu These simulations reveal the structures of transient intermediates and transition states, which are often impossible to isolate and characterize experimentally. The crucial role of the acetonitrile ligand and solvent can be explicitly studied, showing how it can either facilitate or hinder different steps in the catalytic process by stabilizing or destabilizing key intermediates. nih.gov
Table 2: Typical Stages in an MD Simulation of a Catalytic Cycle
| Stage | Description | Key Insights Gained |
|---|---|---|
| System Setup | The palladium complex, reactants, and solvent molecules are placed in a simulation box with defined boundaries. | Initial state configuration and solvation shell structure. chemrxiv.org |
| Equilibration | The system's temperature and pressure are adjusted to match experimental conditions, allowing the system to reach a stable state. | Ensures the simulation starts from a physically realistic point. |
| Production Run | The simulation is run for an extended period, and atomic trajectories are recorded at regular intervals. | Observation of dynamic events like ligand exchange, conformational changes, and reaction steps. researchgate.net |
| Analysis | The trajectories are analyzed to calculate properties like radial distribution functions, free energy profiles (e.g., using umbrella sampling), and reaction rate constants. | Mechanistic pathways, transition state identification, and kinetic parameters. rsc.org |
Rational Design of Modified Ligand Frameworks based on Theoretical Insights
A primary goal of computational chemistry in catalysis is the rational design of new, more efficient catalysts. acs.orgscholaris.caresearchgate.net The insights gained from quantum chemical calculations and molecular dynamics simulations on systems like Dibromobis(acetonitrile)palladium(II) form the basis for the in silico design of modified ligand frameworks. Instead of relying on trial-and-error synthesis, computational methods allow chemists to screen libraries of potential ligands and predict their performance before entering the lab. researchgate.netscispace.combangor.ac.uk
The process begins with the baseline understanding of the parent complex. For example, knowing the electronic effect of the acetonitrile ligand allows researchers to hypothesize how replacing it with other nitrile ligands or entirely different ligand classes (e.g., N-heterocyclic carbenes, phosphines) would alter the catalyst's properties. nih.govacs.org DFT calculations can be used to compute key electronic and steric descriptors for a series of virtual ligands. Electronic parameters, such as the ligand's σ-donating or π-accepting ability, can be correlated with catalytic activity, as they directly influence the reactivity of the palladium center. nih.govacs.org Steric parameters, such as the ligand's cone angle or "buried volume," are critical for controlling substrate access to the metal center and influencing the selectivity of the reaction. acs.org
Once promising candidates are identified through these static calculations, MD simulations can be employed to assess their dynamic behavior and stability within a catalytic cycle. This dual approach, combining QM and MD, provides a robust framework for predicting how specific modifications to the ligand structure will translate into improved catalytic outcomes, such as higher turnover numbers, better selectivity (chemo-, regio-, or enantioselectivity), or enhanced stability. nih.govnih.gov
Table 3: Linking Theoretical Parameters to Catalyst Design Goals
| Desired Catalytic Outcome | Relevant Theoretical Parameter | Design Strategy Example |
|---|---|---|
| Increased Reaction Rate | Lower activation energy for the rate-determining step (e.g., oxidative addition). | Introduce strongly σ-donating ligands to increase the electron density at the Pd center. acs.org |
| Enhanced Product Selectivity | Steric hindrance around the catalytic site; non-covalent interactions. | Design ligands with bulky substituents that sterically block undesired reaction pathways. acs.org |
| Improved Catalyst Stability | Ligand-metal bond dissociation energy. | Design chelating ligands that form more stable complexes and are less prone to dissociation. |
| Enantioselectivity | Chiral ligand architecture; energy difference between diastereomeric transition states. | Incorporate chiral centers into the ligand backbone to create an asymmetric binding pocket. nih.gov |
Future Perspectives and Emerging Research Directions for Dibromobis Acetonitrile Palladium Ii
Design and Synthesis of Advanced Dibromobis(acetonitrile)palladium(II) Derivatives
The performance of a palladium catalyst is intrinsically linked to the ligands surrounding the metal center. Recognizing this, a primary area of research is the strategic design and synthesis of advanced derivatives of Dibromobis(acetonitrile)palladium(II). This is often achieved by substituting the labile acetonitrile (B52724) ligands with other functional molecules to fine-tune the catalyst's electronic and steric properties.
One prominent strategy involves the reaction of Dibromobis(acetonitrile)palladium(II)'s chloro-analogue, [PdCl₂(CH₃CN)₂], with N-heterocyclic carbenes (NHCs). researchgate.net For instance, reacting it with imidazolium (B1220033) salts like 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) can yield monocarbene complexes such as trans-[PdCl(CH₃CN)(IMes)]. researchgate.net This approach allows for the creation of derivatives where one acetonitrile ligand is replaced by a strongly-donating NHC ligand, which can enhance catalytic activity and stability. researchgate.net
Another approach involves using heteroscorpionate ligands, such as 2,2-bis(3,5-dimethylpyrazol-1-yl)-1-p-tolylethanol, to react with palladium(II) dihalides in refluxing acetonitrile, yielding new, structurally complex palladium complexes. researchgate.net Research has also demonstrated the dramatic increase in the acidity of the coordinated acetonitrile itself, allowing it to be deprotonated under mild conditions to form cyanomethyl complexes like [Pd(triphos)(CH₂CN)]⁺, showcasing a novel pathway to functionalized derivatives. chemrxiv.org These synthetic endeavors are crucial for creating a new generation of palladium catalysts with tailored reactivity for specific chemical transformations.
Expanding the Scope of Catalytic Transformations and Substrate Versatility
While Dibromobis(acetonitrile)palladium(II) and its analogues are well-established in fundamental cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings, current research aims to push these boundaries. sigmaaldrich.com The goal is to apply these catalysts to more complex and challenging substrates and to develop entirely new catalytic transformations.
Recent advancements have shown the successful application of palladium(II) catalysts in the intramolecular cyclization of aminoalkynes. nih.gov For example, silica-immobilized palladium(II) complexes, prepared from molecular precursors, have been effective in the cyclization of 6-aminohex-1-yne and other functionalized alkynes. nih.gov Furthermore, new protocols are being developed for challenging C-H/C-S bond couplings to synthesize complex scaffolds like dibenzothiophene (B1670422) derivatives without the need for external oxidants. nih.gov
The versatility is also expanding through the development of palladium complexes for amination reactions. Research has demonstrated that waste-derived palladium complexes can be active for Buchwald-Hartwig aminations, offering a more sustainable approach to C-N bond formation. mdpi.com The ability to catalyze such a diverse range of reactions, from C-C and C-N bond formations to complex cyclizations and C-S couplings, highlights the ongoing expansion of the catalytic utility of palladium(II) acetonitrile systems. nih.govnih.govmdpi.com
Green Chemistry Approaches and Sustainable Catalysis with Palladium(II) Complexes
The high cost and environmental concerns associated with precious metals like palladium have spurred significant research into sustainable catalysis. scilit.com A key strategy is the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, minimizing metal leaching and waste. rsc.org
One effective method is the immobilization of palladium(II) species onto solid supports. nih.gov Researchers have successfully prepared silica-immobilized palladium catalysts that are recyclable and show only moderate loss of activity after filtration and reuse. nih.gov The palladium content on these supports can be varied, influencing the catalyst's activity. nih.gov
Another major focus is the use of biopolymers and other sustainable materials as catalyst supports. mdpi.com Materials such as cellulose (B213188), chitosan (B1678972), and enzymes are being explored as green supports for palladium nanoparticles, which can be synthesized from palladium(II) precursors. mdpi.com These biocatalysts combine high efficiency with reduced environmental impact. mdpi.com Furthermore, there is a push towards using greener, bioderived solvents, such as cyclopentyl methyl ether (CPME), in these catalytic systems. mdpi.com Efforts are also being made to recover palladium from waste sources, like spent three-way catalysts from vehicles, and convert it into active catalysts for organic synthesis, creating a circular economy for the precious metal. mdpi.com
| Research Area | Sustainable Approach | Example/Finding | Reference |
| Catalyst Recovery | Using palladium recovered from electronic or automotive waste. | A dimeric palladium iodide complex recovered from model TWC material was used as an effective catalyst for C-H functionalization and amination. | mdpi.com |
| Heterogenization | Immobilizing the catalyst on a solid support for easy separation and reuse. | Palladium(II) complexes were immobilized on silica (B1680970); the resulting catalysts could be recycled with only moderate loss of activity. | nih.gov |
| Green Solvents | Replacing traditional organic solvents with bioderived alternatives. | Buchwald-Hartwig amination reactions were optimized using the bioderived solvent cyclopentyl methyl ether (CPME). | mdpi.com |
| Biopolymer Supports | Using abundant, non-toxic biopolymers as a matrix for palladium nanoparticles. | Biopolymers like cellulose and chitosan have gained attention as sustainable supports for palladium catalysts in cross-coupling reactions. | mdpi.com |
Applications in Materials Science and Nanoscience beyond Homogeneous Catalysis
The utility of Dibromobis(acetonitrile)palladium(II) extends beyond its role as a homogeneous catalyst into the realm of materials and nanoscience. It serves as a valuable precursor for the synthesis of well-defined palladium nanostructures, which have unique properties and applications.
The green synthesis of palladium nanoparticles (PdNPs) is a rapidly growing field. mdpi.com In these methods, palladium(II) ions from precursors are reduced using biological entities like plant extracts or microorganisms. mdpi.com For example, mixing palladium(II) ions with an extract from the Agaricus bisporus mushroom leads to the formation of stable palladium nanoparticles approximately 13 nm in size. mdpi.com This approach avoids the use of harsh reducing agents, aligning with the principles of green chemistry.
Furthermore, palladium(II) complexes are instrumental in creating advanced, functionalized materials by immobilizing them on various supports. nih.govmdpi.com These are not always used for catalysis in solution but as part of a solid material with specific properties. Supports can range from inorganic materials like silica and magnetic nanosilica to functionalized synthetic polymers and biopolymers. nih.govmdpi.com The resulting materials—palladium nanoparticles supported on a solid matrix—combine the catalytic prowess of palladium with the stability and reusability offered by the support, making them promising candidates for applications in fields requiring robust, solid-state functional materials. mdpi.com
| Material Type | Synthetic Approach | Support Material Example | Potential Application | Reference |
| Palladium Nanoparticles (PdNPs) | Green synthesis using biological reducing agents. | Agaricus bisporus (mushroom) extract | Chemotherapeutic and antimicrobial agents | mdpi.com |
| Immobilized Catalysts | Chemisorption of Pd(II) complexes onto a solid surface. | Silica (SiO₂) | Heterogeneous catalysis, recyclable chemical synthesis | nih.gov |
| Biopolymer-Supported NPs | Supporting PdNPs on a biological polymer matrix. | Chitosan, Cellulose | Enhanced cross-coupling catalysis | mdpi.com |
| Functionalized Synthetic Supports | Immobilizing PdNPs on non-polymeric synthetic materials. | Boehmite nanoparticles, Polydimethylsiloxane (PDMS) films | Catalysis with enhanced stability and reusability | mdpi.com |
Q & A
Q. What are the standard synthetic routes for preparing Dibromobis(acetonitrile)palladium(II)?
The compound is typically synthesized by reacting palladium(II) precursors (e.g., PdBr₂) with acetonitrile (MeCN) under controlled conditions. For example, PdBr₂ can be dissolved in MeCN, followed by stirring under nitrogen to prevent oxidation. The reaction is monitored via UV-Vis spectroscopy for ligand substitution completion. Crystallization from a non-polar solvent like toluene yields the product .
Q. How is the molecular geometry of Dibromobis(acetonitrile)palladium(II) confirmed experimentally?
X-ray crystallography is the gold standard for determining its square-planar geometry. Single-crystal diffraction data reveal bond lengths (e.g., Pd–Br ≈ 2.45 Å, Pd–N ≈ 2.05 Å) and ligand coordination angles. Complementary techniques like IR spectroscopy validate the presence of acetonitrile ligands via C≡N stretching frequencies (~2300 cm⁻¹) .
Q. What spectroscopic methods are used to characterize this complex?
UV-Vis spectroscopy identifies d-d transition bands (e.g., λmax ~ 400–450 nm in MeCN). NMR (¹H, ¹³C) detects acetonitrile ligand environments, though paramagnetic broadening may occur. Mass spectrometry (ESI-MS) confirms the molecular ion peak [PdBr₂(MeCN)₂]⁺ with isotopic patterns matching palladium .
Advanced Research Questions
Q. How can solvent polarity impact the catalytic activity of Dibromobis(acetonitrile)palladium(II) in cross-coupling reactions?
Solvent choice (e.g., MeCN vs. toluene) affects ligand dissociation rates and catalyst stability. Polar solvents enhance ion-pair separation, accelerating oxidative addition steps. For example, in Heck reactions, MeCN improves Pd(0) → Pd(II) regeneration but may compete as a ligand. Systematic kinetic studies under varying dielectric constants are recommended to optimize activity .
Q. How to resolve discrepancies between spectroscopic data and crystallographic results for Pd(II) complexes?
Contradictions may arise from dynamic processes (e.g., ligand exchange in solution vs. static solid-state structures). Use variable-temperature NMR to probe fluxional behavior. Compare UV-Vis spectra in different solvents to assess solvatochromic effects. Cross-validate with DFT calculations to reconcile experimental bond lengths with theoretical models .
Q. What strategies mitigate ligand displacement during catalytic cycles involving acetonitrile-coordinated Pd(II) complexes?
Introduce bulky counter-ligands (e.g., phosphines) to sterically hinder acetonitrile dissociation. Alternatively, operate under high [MeCN] to shift equilibrium toward the coordinated species. In situ EXAFS can monitor ligand retention during catalysis, while stopped-flow techniques track intermediate formation .
Q. How to design mechanistic studies for Pd(II)-mediated C–H activation using this complex?
Isotopic labeling (e.g., deuterated substrates) combined with kinetic isotope effect (KIE) measurements identifies rate-determining steps. Operando XAS tracks oxidation state changes, while trapping intermediates with quench reagents (e.g., PPh₃) allows isolation and characterization via mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
